molecular formula C10H18N2O B8725204 3-(4-Prop-2-YN-1-ylpiperazin-1-YL)propan-1-OL CAS No. 574746-11-5

3-(4-Prop-2-YN-1-ylpiperazin-1-YL)propan-1-OL

Cat. No. B8725204
Key on ui cas rn: 574746-11-5
M. Wt: 182.26 g/mol
InChI Key: XUPZKJIUMRCYCJ-UHFFFAOYSA-N
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Patent
US07268230B2

Procedure details

1-Prop-2-yn-1-ylpiperazine diTFA salt (704 mg, 2 mmol), (prepared as described for the starting material in Example 26), was dissolved in acetonitrile (5 ml). Potassium carbonate (1.38 g, 10 mmol) and 3-bromopropan-1-ol (180 μL, 2 mmol) were added and the mixture heated to 85° C. for 6.5 hours. The reaction mixture was cooled, filtered and concentrated to give an oil. This was triturated with diethyl ether to give a white solid, which was partitioned between dichloromethane and water. The organic phase was then dried (MgSO4) and concentrated to give 3-(4-prop-2-yn-1-ylpiperazin-1-yl)propan-1-ol (286 mg, 79%).
Name
1-Prop-2-yn-1-ylpiperazine diTFA salt
Quantity
704 mg
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC(C(F)(F)F)=O.OC(C(F)(F)F)=O.[CH2:15]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)[C:16]#[CH:17].C(=O)([O-])[O-].[K+].[K+].Br[CH2:31][CH2:32][CH2:33][OH:34]>C(#N)C>[CH2:15]([N:18]1[CH2:23][CH2:22][N:21]([CH2:31][CH2:32][CH2:33][OH:34])[CH2:20][CH2:19]1)[C:16]#[CH:17] |f:0.1.2,3.4.5|

Inputs

Step One
Name
1-Prop-2-yn-1-ylpiperazine diTFA salt
Quantity
704 mg
Type
reactant
Smiles
OC(=O)C(F)(F)F.OC(=O)C(F)(F)F.C(C#C)N1CCNCC1
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
180 μL
Type
reactant
Smiles
BrCCCO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
This was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
CUSTOM
Type
CUSTOM
Details
was partitioned between dichloromethane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1CCN(CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 286 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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